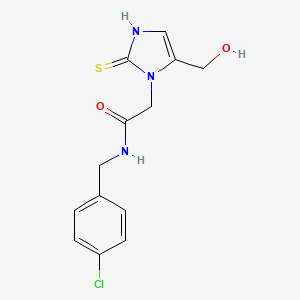![molecular formula C10H16ClNS B2625541 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride CAS No. 2126161-69-9](/img/structure/B2625541.png)
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2126161-69-9. It has a molecular weight of 217.76 . The IUPAC name for this compound is 2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-145 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
Research in organic synthesis and characterization has explored compounds with structural similarities to 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride. For example, studies on the synthesis and derivatization of selected cathinones have examined their properties using spectroscopic techniques, showcasing the potential for creating novel compounds with specific characteristics for further research applications (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Potential
Compounds structurally related to this compound have been studied for their pharmacological potential. For instance, derivatives have been evaluated for their affinity and selectivity toward κ-opioid receptors, indicating the importance of structural modifications in designing compounds with targeted pharmacological effects (Grimwood et al., 2011).
Material Science and Electrochromic Devices
In the field of material science, derivatives of thiophene and pyrrolidine have been synthesized and evaluated for their suitability in electrochromic devices. Such studies underscore the versatility of these compounds in creating materials with desirable electronic and optical properties for use in advanced technologies (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Antimicrobial Activity
Research has also focused on the synthesis of derivatives from chalcone, leading to compounds with significant antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents based on the chemical structure of compounds like this compound (Patel & Patel, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZAENPNLKISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B2625460.png)
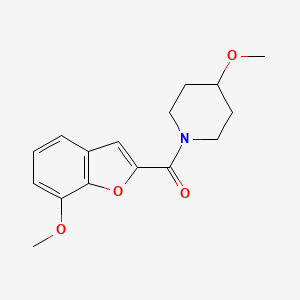


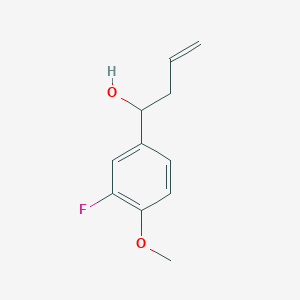
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
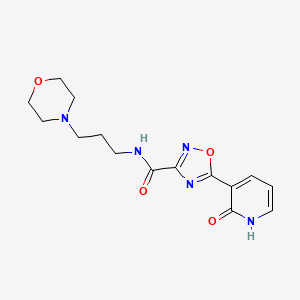
![N-(2,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2625473.png)

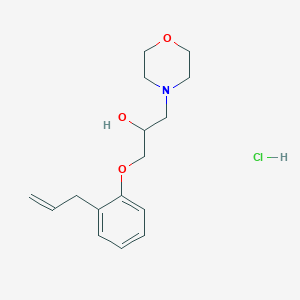
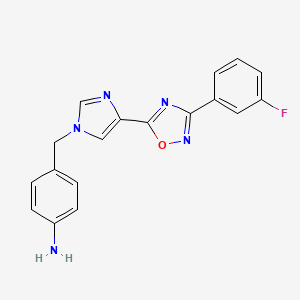
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
